Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate

Description

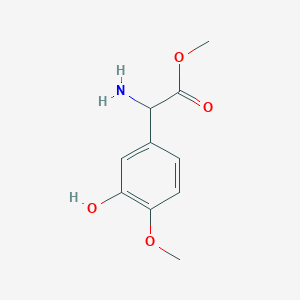

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate (CAS No. 1218406-55-3) is a substituted phenylglycine derivative with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . Its structure features a 3-hydroxy-4-methoxyphenyl moiety attached to an α-amino acetate methyl ester backbone. This compound is utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatile reactive sites (amino, hydroxyl, and ester groups).

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H13NO4/c1-14-8-4-3-6(5-7(8)12)9(11)10(13)15-2/h3-5,9,12H,11H2,1-2H3 |

InChI Key |

SFQDLGQKEISKMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate typically involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde.

Reduction: Formation of 2-amino-2-(3-hydroxy-4-methoxyphenyl)ethanol.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The amino group can also interact with receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of α-amino arylacetate esters, which are characterized by variations in substituents on the phenyl ring and ester groups. Below is a detailed comparison with structurally related compounds:

Substituent Modifications on the Phenyl Ring

Halogen-Substituted Derivatives

- Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (CAS 1131594-34-7): Substituents: 3-bromo, 4-methoxy. Molecular Formula: C₁₁H₁₄BrNO₃. Applications: Used in cross-coupling reactions for synthesizing complex bioactive molecules.

- Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS 1956311-14-0): Substituents: 3-fluoro, 2-methyl. Molecular Formula: C₁₀H₁₃ClFNO₂. Key Differences: Fluorine’s electronegativity and methyl group alter electronic and steric properties, enhancing metabolic stability in drug candidates .

Nitro-Substituted Derivatives

- (S)-Methyl 2-amino-2-(3-nitrophenyl)acetate (CAS 1037088-68-8): Substituents: 3-nitro. Key Differences: The nitro group introduces strong electron-withdrawing effects, reducing basicity of the amino group and directing reactivity toward nucleophilic aromatic substitution . Applications: Intermediate in explosives research and kinase inhibitor development.

Methoxy/Hydroxy Positional Isomers

- Key Differences: Absence of the 3-hydroxy group reduces hydrogen-bonding capacity, impacting solubility and target affinity .

Ester Group Modifications

- Ethyl vs. Methyl Esters :

- Ethyl esters (e.g., CAS 1131594-34-7) exhibit increased lipophilicity compared to methyl esters, influencing membrane permeability in drug design .

Q & A

Q. How can the synthesis of Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate be optimized for improved yield and purity?

Methodological Answer:

- Catalyst and Solvent Selection : Use transition-metal catalysts (e.g., Pd or Cu-based) to enhance reaction efficiency, as demonstrated in analogous amino acid ester syntheses .

- Flow Microreactor Systems : Implement continuous flow systems to reduce side reactions and improve scalability, a method validated for structurally similar phenolic derivatives .

- Purification Techniques : Employ gradient chromatography or recrystallization in polar solvents (e.g., ethanol-water mixtures) to isolate high-purity product .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- NMR and IR Spectroscopy : Use H/C NMR to confirm the ester, amino, and aromatic groups, and IR to identify carbonyl (C=O) and hydroxyl (O-H) stretches .

- Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELXL for small-molecule crystallography, leveraging its robustness for hydrogen bonding and stereochemical analysis .

- ORTEP-3 Visualization : Generate 3D molecular diagrams to analyze bond angles and torsion effects .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting biological activity?

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell line selection, incubation time, and solvent (DMSO vs. aqueous buffers) to minimize variability .

- Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) before testing, as impurities (e.g., hydrolyzed byproducts) may skew results .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What computational strategies best predict the compound’s interactions with enzymatic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., tyrosine kinases), prioritizing hydrogen bonding with the amino and hydroxyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., aromatic π-π stacking) using MOE or Discovery Studio .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data vs. computational models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.